Methyl 2-dodecylsulfanyl-2-phenylacetate
Description
Methyl 2-dodecylsulfanyl-2-phenylacetate is a sulfur-containing ester derivative of phenylacetic acid. Its structure features a phenyl group, a dodecylsulfanyl (-S-C₁₂H₂₅) substituent at the 2-position, and a methyl ester group.
Properties
IUPAC Name |
methyl 2-dodecylsulfanyl-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2S/c1-3-4-5-6-7-8-9-10-11-15-18-24-20(21(22)23-2)19-16-13-12-14-17-19/h12-14,16-17,20H,3-11,15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYNIYDVXYRACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Diversity in Phenylacetate Esters
The following table highlights key structural differences between methyl 2-dodecylsulfanyl-2-phenylacetate and its analogs:
Key Observations :
- Sulfur-containing analogs (e.g., sulfonyl esters in ) differ in oxidation state and reactivity compared to thioethers.
Physicochemical Properties
Molecular Weight and Solubility
- This compound : High molecular weight (C₂₁H₃₄O₂S ≈ 350 g/mol) likely results in low water solubility, favoring organic solvents (e.g., hexane, chloroform).
- Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃, 192.2 g/mol): Moderately soluble in polar aprotic solvents due to ketone and ester groups .
- Methyl 2-cyano-3-phenylacrylate (C₁₁H₉NO₂, 187.2 g/mol): Enhanced polarity from the cyano group increases solubility in acetone or DMSO .
Stability and Reactivity
- Thioether vs. Sulfonyl/Sulfonamide Groups : The dodecylsulfanyl group is less prone to oxidation than sulfonamide or sulfonyl derivatives (e.g., triflusulfuron methyl ester in ), which may degrade under acidic or oxidative conditions.
- Ester Hydrolysis : Like other methyl esters (e.g., methyl salicylate in ), the target compound may hydrolyze under alkaline conditions to yield phenylacetic acid derivatives.

Industrial and Pharmaceutical Uses
- Methyl 2-phenylacetoacetate : A precursor in amphetamine synthesis, highlighting its role in controlled pharmaceutical intermediates .
- Ethyl 2-(diethylamino)-2-phenylacetate: The amino group enables applications in drug delivery or ionic liquid synthesis .
- This compound: Potential as a surfactant or lubricant additive due to its long alkyl chain, though direct evidence is lacking.
Agrochemical Relevance
- Sulfonylurea analogs (e.g., metsulfuron methyl ester in ) exhibit herbicidal activity, but thioether-containing compounds like the target may lack this bioactivity due to reduced electronegativity.
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